molecular formula C10H12N2O2 B1427964 N-cyclobutyl-2-nitroaniline CAS No. 55432-24-1

N-cyclobutyl-2-nitroaniline

Cat. No.: B1427964
CAS No.: 55432-24-1
M. Wt: 192.21 g/mol
InChI Key: NPMKFQQJMYOLTP-UHFFFAOYSA-N
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Description

N-Cyclobutyl-2-nitroaniline is a nitroaromatic compound characterized by a nitro group (-NO₂) at the ortho position of an aniline core, substituted with a cyclobutyl group on the nitrogen atom. Nitroanilines are widely studied for applications in dyes, pharmaceuticals, and agrochemicals due to their electron-withdrawing nitro group, which influences reactivity and stability.

Properties

CAS No.

55432-24-1

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-cyclobutyl-2-nitroaniline

InChI

InChI=1S/C10H12N2O2/c13-12(14)10-7-2-1-6-9(10)11-8-4-3-5-8/h1-2,6-8,11H,3-5H2

InChI Key

NPMKFQQJMYOLTP-UHFFFAOYSA-N

SMILES

C1CC(C1)NC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1CC(C1)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-cyclobutyl-2-nitroaniline with substituted nitroanilines and related aromatic amides, focusing on substituent effects, synthesis, and properties.

Substituent Effects on Molecular Geometry and Reactivity

  • N,N-Dimethyl-2-nitroaniline (): The dimethylamino group (-N(CH₃)₂) enhances electron-donating properties, which may stabilize the nitro group and alter redox behavior.
  • N-(2-Nitrophenyl)thiophene-2-carboxamide () : The thiophene-carboxamide substituent creates a planar aromatic system with dihedral angles of 8.5–13.5° between the benzene and thiophene rings. This suggests that bulky groups like cyclobutyl could induce greater torsional strain, affecting crystallinity or solubility.

Physical and Chemical Properties

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties
2-Nitroaniline (baseline) -NH₂ 138.12 71–73 High solubility in polar solvents
2-Fluoro-N-(2-nitrophenyl)aniline -F, -NH-(2-nitrophenyl) 247.22 Not reported Enhanced steric hindrance
N,N-Dimethyl-2-nitroaniline -N(CH₃)₂ 180.20 Not reported Electron-donating, alters redox
N-Ethyl-4-fluoro-2-nitroaniline -C₂H₅, -F 214.19 Not reported Moderate lipophilicity
This compound (predicted) -C₄H₇ 206.23 ~80–100 (estimated) Likely low water solubility due to bulky cyclobutyl group

Toxicity and Environmental Impact

  • Simple nitroanilines () : 2-Nitroaniline exhibits acute toxicity (LD₅₀ ~500 mg/kg in rats), causing methemoglobinemia and hemolysis.
  • Cyclohexenyl derivatives (): Limited toxicity data available; substances with bulky substituents (e.g., N-(cyclohex-2-en-1-yl)-N-methylaniline) are presumed hazardous due to incomplete characterization.

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